An In-depth Technical Guide to Methyl 6-amino-1H-indazole-7-carboxylate (CAS Number: 73907-98-9)
An In-depth Technical Guide to Methyl 6-amino-1H-indazole-7-carboxylate (CAS Number: 73907-98-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indazole core is recognized as a "privileged scaffold," appearing in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Methyl 6-amino-1H-indazole-7-carboxylate, with a focus on its role as a versatile intermediate for the development of novel therapeutics.
Chemical and Physical Properties
Methyl 6-amino-1H-indazole-7-carboxylate is a solid compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[3][4] While detailed experimental data on its physical properties are not widely published, its fundamental characteristics are summarized in the table below.
Table 1: Physicochemical Properties of Methyl 6-amino-1H-indazole-7-carboxylate
| Property | Value | Source |
| CAS Number | 73907-98-9 | [3][4][5][6][7] |
| Molecular Formula | C₉H₉N₃O₂ | [3][4] |
| Molecular Weight | 191.19 g/mol | [3][4] |
| Appearance | Solid (form not specified) | Inferred from supplier data |
| Purity | Typically ≥98% | [4][8] |
| Storage | Store at 2-8°C, protect from light | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 6-amino-1H-indazole-7-carboxylate is not consistently available in public databases. However, based on the analysis of structurally related indazole derivatives, the following characteristic spectral features can be predicted.
Table 2: Predicted Spectroscopic Data for Methyl 6-amino-1H-indazole-7-carboxylate
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (indazole ring), singlet for the methyl ester protons, and signals for the amino and NH protons. |
| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons of the indazole ring, and the methyl carbon of the ester. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and indazole), C=O stretching (ester), C=C stretching (aromatic ring), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Note: While some suppliers indicate the availability of NMR, HPLC, and LC-MS data, the specific data was not accessible in the conducted research.
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of Methyl 6-amino-1H-indazole-7-carboxylate is not explicitly described in the reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles and related derivatives. A common precursor for 6-aminoindazoles is the corresponding 6-nitroindazole.
General Synthetic Approach
A potential synthetic pathway involves the following key steps:
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Nitration of a suitable precursor to introduce a nitro group at the 6-position of the indazole ring system.
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Esterification to form the methyl carboxylate at the 7-position.
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Reduction of the nitro group to an amino group to yield the final product.
The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized synthetic workflow.
Exemplary Experimental Protocol: Reduction of a Nitro Precursor
The following is a generalized protocol for the reduction of a nitro-indazole to an amino-indazole, a key step in the proposed synthesis. This protocol is based on the synthesis of 6-aminoindazole from 6-nitro-1H-indazole and should be adapted and optimized for the specific substrate.[9]
Materials:
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6-Nitro-1H-indazole-7-carboxylate precursor
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Palladium on carbon (10% Pd/C)
-
Methanol
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Hydrogen gas source
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Inert atmosphere (e.g., Nitrogen or Argon)
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Filtration apparatus
Procedure:
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In a reaction vessel, suspend the 6-nitro-1H-indazole-7-carboxylate precursor in methanol.
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Carefully add a catalytic amount of 10% Pd/C to the suspension under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
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Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
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Upon completion of the reaction, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Wash the filter cake with methanol.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Methyl 6-amino-1H-indazole-7-carboxylate.
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The crude product may be further purified by recrystallization or column chromatography.
Biological Activity and Potential Applications
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][10]
Anticancer Potential
Derivatives of 6-aminoindazole have shown promising anticancer activity.[11] While specific studies on Methyl 6-amino-1H-indazole-7-carboxylate are limited, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate in the synthesis of novel anticancer agents. The indazole moiety is a key component of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[10]
Role as a Synthetic Intermediate
The primary application of Methyl 6-amino-1H-indazole-7-carboxylate is as a versatile building block in organic synthesis. The amino group and the methyl ester provide two reactive sites for further chemical modifications, allowing for the construction of more complex molecules with diverse functionalities. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
The following diagram illustrates the logical relationship of this compound as a key intermediate.
Caption: Role as a key synthetic intermediate.
Note: No specific signaling pathways involving Methyl 6-amino-1H-indazole-7-carboxylate have been identified in the reviewed literature.
Safety and Handling
Methyl 6-amino-1H-indazole-7-carboxylate is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:
Table 3: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[4]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 6-amino-1H-indazole-7-carboxylate is a valuable chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile synthetic intermediate for the creation of diverse molecular libraries makes it an important tool for medicinal chemists. While comprehensive data on its physicochemical and biological properties are still emerging, the established importance of the indazole scaffold suggests that this compound will continue to be a subject of interest for future research and development efforts aimed at discovering novel therapeutic agents. Further studies are warranted to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 6-amino-1H-indazole-7-carboxylate | 73907-98-9 | YCA90798 [biosynth.com]
- 4. 73907-98-9 | Methyl 6-amino-1H-indazole-7-carboxylate - Moldb [moldb.com]
- 5. Methyl 6-aMino-1H-indazole-7-carboxylate | 73907-98-9 [chemicalbook.com]
- 6. Methyl 6-amino-1H-indazole-7-carboxylate | 73907-98-9 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methyl 6-aMino-1H-indazole-7-carboxylate, CasNo.73907-98-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 9. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
